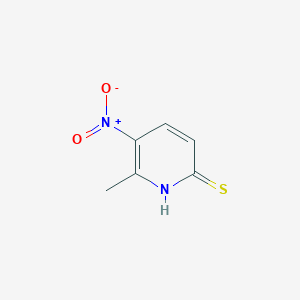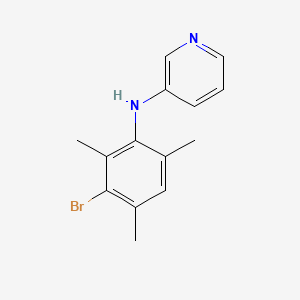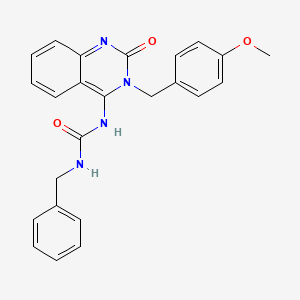
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt with a unique structure that includes an imidazole ring substituted with an ethyl group and an aminopropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-ethylimidazole with 3-chloropropylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, acetate, or nitrate.
Oxidation and Reduction: The aminopropyl chain can undergo oxidation to form corresponding imines or amides.
Complexation: The imidazole ring can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions
Substitution: Reactions are typically carried out in polar solvents like water or methanol at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride are used in aqueous or alcoholic solutions.
Major Products
Substitution: Products include 3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium hydroxide, acetate, or nitrate.
Oxidation: Products include imines or amides derived from the aminopropyl chain.
Complexation: Metal-imidazole complexes with varying stoichiometries.
科学的研究の応用
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as ionic liquids and nanocomposites.
作用機序
The mechanism of action of 3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions, proteins, and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or by chelating essential metal cofactors. It can also disrupt cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
1-(3-Aminopropyl)imidazole: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3-Aminopropyltriethoxysilane: Contains a silane group, making it suitable for surface modification and material science applications.
1-Ethyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of an aminopropyl chain, leading to different applications in ionic liquids and catalysis.
Uniqueness
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride is unique due to its combination of an imidazole ring, an ethyl group, and an aminopropyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science.
特性
分子式 |
C8H16ClN3 |
|---|---|
分子量 |
189.68 g/mol |
IUPAC名 |
3-(3-ethylimidazol-1-ium-1-yl)propan-1-amine;chloride |
InChI |
InChI=1S/C8H16N3.ClH/c1-2-10-6-7-11(8-10)5-3-4-9;/h6-8H,2-5,9H2,1H3;1H/q+1;/p-1 |
InChIキー |
SZRVBVUMYKFXGY-UHFFFAOYSA-M |
正規SMILES |
CCN1C=C[N+](=C1)CCCN.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)




![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)


![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)


